(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione
Description
Properties
IUPAC Name |
(1S,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-6-3-4-1-2-5(6)8-7(4)9(13)11-10(8)14/h4-5,7-8H,1-3H2,(H,11,13,14)/t4-,5+,7+,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXMJIQNEIEMOK-LAHCRNKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1CC2=O)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]3[C@@H]([C@@H]1CC2=O)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione typically involves a multi-step process. One common method includes the intramolecular cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for maintaining the integrity of the tricyclic structure.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound is also susceptible to nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogs in the 4-Azatricyclo Series
Kossakowski et al. (2008) synthesized derivatives of 4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione with modifications at the 4-position, including oxirane and aminoalkyl groups (e.g., compounds 5a–5j). Despite structural variations, none showed significant improvement in antiviral activity (Table 1).
Key Observations :
Chiral Tricyclic Ligands with Heteroatoms
The 2002 study on pyridinooxathiatricyclo compounds (e.g., 19a and 19b) highlights structural similarities but functional differences:
- Core Structure : Both share a tricyclic framework but replace ketones with sulfur and oxygen heteroatoms.
- Substituents : Hydroxypropyl groups in 19a/19b may enhance solubility or target binding compared to the ketone-rich parent compound.
Piperazine-Based Bioactive Compounds
Piperazine derivatives are well-documented in targeting CNS and viral receptors. Key comparisons include:
- Sch-417690/Sch-D : A CCR5 antagonist with EC50 <1 nM against HIV-1, attributed to its arylpiperazine and trifluoromethylphenyl groups .
- Dopamine D2/D3 Receptor Ligands : Hybrid piperazine-tetralin compounds show submicromolar binding affinity, demonstrating how flexible substituents improve target engagement compared to rigid triones .
Table 2: Efficacy of Piperazine-Containing Antivirals
| Compound | Target | EC50/Ki |
|---|---|---|
| Sch-417690/Sch-D | CCR5 | <1 nM |
| (1S,2R,6S,7S)-trione | HIV-1 | >100 μM |
Pharmacological Limitations and Opportunities
- Low Efficacy : The trione’s rigidity may hinder conformational adjustments required for HIV protease or CCR5 binding.
- Structural Tuning: Introducing flexible arylpiperazine or sulfonyl groups (as in Foroumadi et al.’s antibacterial quinolones) could enhance bioactivity .
Biological Activity
(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione is a complex organic compound with a unique tricyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 187.71 g/mol. Its tricyclic structure incorporates nitrogen within the ring system, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step processes including cyclization reactions under controlled conditions using strong acids or bases as catalysts . The production can be scaled using continuous flow reactors for consistent yields .
Antiviral Activity
Research has indicated that derivatives of 4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione exhibit significant antiviral properties. A study evaluated various arylpiperazine derivatives for their anti-HIV-1 activity in MT-4 cells and found promising results . The compounds demonstrated inhibitory effects against HIV-1 multiplication.
Cytotoxicity
The cytotoxicity of synthesized compounds based on 4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione was assessed in various cell lines. The results indicated that some derivatives possess selective cytotoxic effects against cancer cell lines while exhibiting lower toxicity in normal cells .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Azatricyclo[5.2.1.0(2,6)]decane hydrochloride | Bicyclic | Antidepressant |
| 3-Azabicyclo[3.3.1]nonan-9-one | Bicyclic | Analgesic properties |
| (±)-Citalopram | Tricyclic | Selective serotonin reuptake inhibitor |
The unique stereochemistry and bicyclic structure of this compound may offer distinct biological activities that warrant further investigation in pharmaceutical development .
Case Studies
Several studies highlight the potential applications of this compound:
- Anti-HIV Study : A series of compounds derived from this tricyclic structure were tested for their efficacy against HIV-1 in vitro and showed promising antiviral activity .
- Cytotoxicity Assessment : Research conducted on various derivatives demonstrated selective cytotoxicity towards cancer cells with minimal effects on normal cells .
Q & A
Q. What are the key synthetic routes for preparing (1S,2R,6S,7S)-4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The compound is synthesized via a multi-step process. A foundational route involves the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate, followed by hydrolysis with aqueous-ethanolic ammonia to yield the tricyclic imide core . Stereochemical control is achieved through careful selection of catalysts and solvents. For example, the use of chiral auxiliaries or enantioselective catalysts during cyclization steps can direct the formation of the desired (1S,2R,6S,7S) stereoisomer. Reaction temperature (typically 60–80°C) and solvent polarity (e.g., ethanol vs. DMF) significantly impact reaction rates and byproduct formation .
Q. How can vibrational spectroscopy (FT-IR/Raman) be optimized to characterize this compound’s structural features?
Methodological Answer: FT-IR and Raman spectroscopy are critical for identifying functional groups and confirming ring strain in the tricyclic system. Key spectral markers include:
- C=O stretches : Observed at ~1750–1780 cm⁻¹ (imide carbonyls) and ~1700 cm⁻¹ (strained cyclic ketone) .
- N-H vibrations : Absent due to full imide substitution, distinguishing it from succinimide derivatives.
- Ring strain effects : Reduced symmetry in the tricyclic framework splits degenerate vibrational modes, observable via Gaussian03 quantum chemistry simulations with potential energy distribution (PED) analysis .
| Observed Wavenumber (cm⁻¹) | Calculated (DFT) | Assignment |
|---|---|---|
| 1775 | 1782 | Asymmetric C=O |
| 1703 | 1711 | Symmetric C=O |
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are most effective for predicting the pharmacological activity of derivatives of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to model electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra . For pharmacological predictions:
- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate interactions with targets like HIV-1 protease or bacterial enzymes. For example, derivatives with bulky substituents at C-8 show enhanced binding to HIV-1 reverse transcriptase (ΔG ≈ -9.2 kcal/mol) .
- QSAR models : Use descriptors like polar surface area (PSA ≈ 64.07 Ų) and logP (≈6.05) to predict bioavailability and blood-brain barrier penetration .
Q. How can conflicting structural data from X-ray crystallography and NMR be resolved for derivatives of this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering) or crystallographic disorder. Strategies include:
- Variable-temperature NMR : To detect conformational flexibility (e.g., coalescence of signals near 300 K).
- High-resolution XRD : Resolve ambiguities in bond lengths/angles. For example, the tricyclo[5.2.2.0²,⁶] framework shows C-C bond lengths of 1.54–1.58 Å, consistent with sp³ hybridization .
- Independent synthesis : Validate intermediates (e.g., tricyclo[5.4.0.0⁴,⁸]undecane) to confirm proposed rearrangement pathways .
Q. What methodologies are employed to evaluate the antimicrobial and antiviral activity of this compound?
Methodological Answer:
- Antiviral assays : MT-4 cells infected with HIV-1 are treated with derivatives (IC₅₀ determination via MTT assay). EC₅₀ values for active compounds range from 2–10 μM .
- Antimicrobial testing : Broth microdilution against Staphylococcus aureus (MIC ≈ 8–16 μg/mL) . Copper complexes of this compound enhance activity due to metal-ligand synergism, confirmed via XAS studies showing Cu²⁺ in a distorted octahedral geometry .
Q. How does acid-catalyzed rearrangement of the tricyclic framework impact its pharmacological profile?
Methodological Answer: Trifluoromethanesulfonic acid catalyzes rearrangement to homoisotwistane derivatives, altering bioactivity. Key steps:
Protonation : At the strained bridgehead carbon (C-2 or C-6).
Hydride shift : Forms tricyclo[5.4.0.0⁴,⁸]undecane intermediates.
Product isolation : Rearranged products show reduced antiviral activity but improved solubility (logP ↓ by ~1.5 units) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for hydroboration-oxidation reactions involving this compound?
Methodological Answer: Yields vary due to:
- Regioselectivity : Hydroboration of the diene precursor favors anti-Markovnikov addition (67% yield for major alcohol vs. 3% for minor isomer) .
- Oxidation conditions : Jones oxidation (CrO₃/H₂SO₄) vs. Swern (oxalyl chloride/DMSO) affects ketone purity. GC-MS and preparative VPC are essential for isolating <5% impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
